molecular formula C9H11Cl2NO B13554275 3-Amino-2-(3,4-dichlorophenyl)propan-1-ol

3-Amino-2-(3,4-dichlorophenyl)propan-1-ol

Cat. No.: B13554275
M. Wt: 220.09 g/mol
InChI Key: NRNKEWMXHWUYFB-UHFFFAOYSA-N
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Description

3-Amino-2-(3,4-dichlorophenyl)propan-1-ol (CAS: 147611-61-8) is a chlorinated aromatic propanolamine with the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.09 g/mol . Its structure features a 3,4-dichlorophenyl group attached to a propanolamine backbone (Figure 1).

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

3-amino-2-(3,4-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7,13H,4-5,12H2

InChI Key

NRNKEWMXHWUYFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)CO)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3,4-dichlorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The nitroaldol (Henry) reaction is employed to form 3,4-dichlorophenyl-2-nitropropene.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.

    Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-Amino-2-(3,4-dichlorophenyl)propan-1-one.

    Reduction: Formation of various amines depending on the reducing agent used.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-2-(3,4-dichlorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,4-dichlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers: Chlorine Substitution Patterns

3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: Not specified)
  • Molecular Formula: C₉H₁₁Cl₂NO (MW: 220.10 g/mol) .
  • Key Differences : The chlorine substituents are at the 2,4-positions on the phenyl ring instead of 3,4.

Functional Group Modifications

2-(3,4-Dichlorophenyl)propan-1-ol (CAS: 1432678-12-0)
  • Molecular Formula : C₉H₁₀Cl₂O (MW: 205.08 g/mol) .
  • Key Differences: Lacks the amino group (-NH₂) present in the target compound.
  • Implications: Reduced basicity and hydrogen-bonding capacity, limiting solubility and receptor interactions. Physical state: Exists as an oil, contrasting with the likely solid state of the amino-containing analog .

Halogen Substitution: Fluorine vs. Chlorine

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (CAS: 154550-93-3)
  • Molecular Formula: C₉H₁₃ClFNO (MW: ~217.66 g/mol) .
  • Key Differences :
    • Fluorine replaces chlorine at the 4-position.
    • Exists as a hydrochloride salt, enhancing aqueous solubility.
  • Improved metabolic stability compared to chlorinated analogs due to fluorine’s resistance to oxidation .

Simpler Backbone Structures

3-Aminopropan-1-ol (CAS: 156-87-6)
  • Molecular Formula: C₃H₉NO (MW: 75.1 g/mol) .
  • Key Differences: No aromatic substituents.
  • Implications: High water solubility (100 g/100 mL) due to the absence of hydrophobic chlorophenyl groups.

Pharmacological and Physicochemical Data Table

Compound CAS Number Molecular Formula MW (g/mol) XLogP3 Key Substituents Solubility/State
3-Amino-2-(3,4-dichlorophenyl)propan-1-ol 147611-61-8 C₉H₁₁Cl₂NO 220.09 1.7 3,4-Cl₂, -NH₂, -OH Likely solid
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol Not specified C₉H₁₁Cl₂NO 220.10 ~1.7 2,4-Cl₂, -NH₂, -OH Not reported
2-(3,4-Dichlorophenyl)propan-1-ol 1432678-12-0 C₉H₁₀Cl₂O 205.08 ~2.0 3,4-Cl₂, -OH Oil
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl 154550-93-3 C₉H₁₃ClFNO ~217.66 ~1.5 4-F, -NH₂, -OH (HCl salt) High (salt form)
3-Aminopropan-1-ol 156-87-6 C₃H₉NO 75.1 -0.9 -NH₂, -OH Liquid, water-soluble

Research Findings and Implications

  • However, its amino-propanol backbone diverges from sertraline’s tetralinamine structure, likely altering pharmacokinetics (e.g., absorption, half-life) .
  • Toxicity: While 3-aminopropan-1-ol (CAS: 156-87-6) has documented acute toxicity (LD₅₀: ~2,000 mg/kg in rats), the addition of dichlorophenyl groups in the target compound may introduce hepatotoxic or neurotoxic risks common in chlorinated aromatics .
  • Synthetic Routes: Diarylamine synthesis methods (e.g., urea coupling for 1,3-diarylureas) could be adapted, though reductive amination or nucleophilic substitution may be required for the propanolamine backbone .

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